3'-Guanylic acid, 2'-deoxy-N-(2-methyl-1-oxopropyl)-, 4-chlorophenyl 2-cyanoethyl ester
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Overview
Description
Preparation Methods
The synthesis of 3’-Guanylic acid, 2’-deoxy-N-(2-methyl-1-oxopropyl)-, 4-chlorophenyl 2-cyanoethyl ester involves multiple steps. The synthetic routes typically include the protection of functional groups, coupling reactions, and deprotection steps. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3’-Guanylic acid, 2’-deoxy-N-(2-methyl-1-oxopropyl)-, 4-chlorophenyl 2-cyanoethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it may be used in studies related to nucleic acids and their interactionsIndustrial applications include its use in the production of specialized chemicals and materials .
Mechanism of Action
The mechanism of action of 3’-Guanylic acid, 2’-deoxy-N-(2-methyl-1-oxopropyl)-, 4-chlorophenyl 2-cyanoethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Compared to other similar compounds, 3’-Guanylic acid, 2’-deoxy-N-(2-methyl-1-oxopropyl)-, 4-chlorophenyl 2-cyanoethyl ester stands out due to its unique structure and properties. Similar compounds include other guanylic acid derivatives and esters with different substituents. The uniqueness of this compound lies in its specific ester and cyanoethyl groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
71002-59-0 |
---|---|
Molecular Formula |
C23H26ClN6O8P |
Molecular Weight |
580.9 g/mol |
IUPAC Name |
(4-chlorophenyl) 2-cyanoethyl [(2R,3S,5R)-2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] phosphate |
InChI |
InChI=1S/C23H26ClN6O8P/c1-13(2)21(32)28-23-27-20-19(22(33)29-23)26-12-30(20)18-10-16(17(11-31)36-18)38-39(34,35-9-3-8-25)37-15-6-4-14(24)5-7-15/h4-7,12-13,16-18,31H,3,9-11H2,1-2H3,(H2,27,28,29,32,33)/t16-,17+,18+,39?/m0/s1 |
InChI Key |
LYIDOXCLRUKTOB-LABUEVLPSA-N |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)OP(=O)(OCCC#N)OC4=CC=C(C=C4)Cl |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)OP(=O)(OCCC#N)OC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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